Diclosulam

Übersicht

Beschreibung

Diclosulam is a selective herbicide that is used primarily for weed control in various crops such as soybeans, corn, wheat, and turf . It is a systemic herbicide that is effective against a wide range of broadleaf weeds . Diclosulam works by inhibiting the enzyme acetolactate synthase (ALS), which disrupts the synthesis of essential amino acids in weeds, ultimately leading to their death .

Synthesis Analysis

The synthesis of Diclosulam involves taking 2,2’-dithio-bis (5-ethyoxyl-7-fluoro [1,2,4]triazole [1,5]pyrimidine) as a raw material, and dropwise adding sulfonyl chloride in the presence of sodium nitrate for carrying out chlorosulfonylation to obtain 2-chlorosulfonyl-5-ethyoxyl-7-fluoro [1,2,4]triazole [1,5]pyrimidine . Then, sulfonylation is carried out on the 2-chlorosulfonyl-5-ethyoxyl-7-fluoro [1,2,4]triazole [1,5]pyrimidine and 2,6-dichloroaniline in the presence of a catalyst DMAP, so that the Diclosulam is obtained .

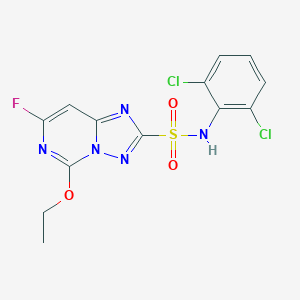

Molecular Structure Analysis

The molecular formula of Diclosulam is C13H10Cl2FN5O3S . The molecular weight is 406.220 Da . The percent composition is C 38.44%, H 2.48%, Cl 17.45%, F 4.68%, N 17.24%, O 11.82%, S 7.89% .

Chemical Reactions Analysis

Diclosulam has been found to be an effective insecticide for controlling various pests such as red fire ants, aphids, mites, caterpillars, whiteflies and grasshoppers on soybean crops . It works by paralysing insects through toxic effects on their nervous systems .

Physical And Chemical Properties Analysis

Diclosulam is a soil applied herbicide. It has a low aqueous solubility, is non-volatile and, based on its chemical properties, is mobile and may leach to groundwater . It tends to be moderately persistent in soil systems .

Wissenschaftliche Forschungsanwendungen

Agriculture: Weed Management in Crop Production

Diclosulam is extensively used in agriculture for weed control, particularly in peanut and soybean cultivation. It is effective against a range of broadleaf weeds and certain grasses. The herbicide operates by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for plant growth. Studies have shown that Diclosulam can be applied post-emergence to control common ragweed and entireleaf morningglory when applied within 35 days after planting .

Environmental Science: Herbicide Tolerance in Crotalaria juncea

Research has identified the potential tolerance of Crotalaria juncea to Diclosulam uptake and translocation. This finding is significant for environmental science as it suggests the possibility of using certain plants to reduce the persistence of residual herbicides in soil, thereby protecting subsequent crops and minimizing environmental impact .

Biotechnology: Herbicide Absorption and Translocation Studies

In biotechnological research, Diclosulam has been the subject of studies focusing on herbicide absorption, translocation, and dose-response in plants like bristly starbur (Acanthospermum hispidum). Understanding these processes is crucial for developing effective weed management strategies and for the biotechnological improvement of herbicide formulations .

Material Science: Microencapsulation for Smart Delivery

Diclosulam has been encapsulated in xanthan gum-based polymeric systems to create slow-release herbicide formulations. This application in material science aims to achieve prolonged weed control and is particularly beneficial in irrigated upland ecosystems. The microencapsulation technique enhances the stability and efficiency of Diclosulam delivery .

Pharmaceutical Research: Solubility and Compound Uptake

While not directly used in pharmaceuticals, the solubility properties of Diclosulam have been studied to optimize drug absorption and compound uptake by plants. This research is relevant for the development of pharmaceuticals and agrochemicals, where solubility plays a critical role in bioavailability .

Industrial Processes: Regulatory Compliance and Safety

Diclosulam’s chemical properties, such as low volatility and moderate soil persistence, are analyzed to ensure compliance with environmental regulations. The herbicide’s impact on non-target organisms and its potential for groundwater leaching are assessed to maintain industrial safety standards .

Agricultural Chemistry: Understanding Herbicide Chemistry and Toxicology

Diclosulam’s role in inhibiting key enzymes in plants is studied within agricultural chemistry to understand its mode of action and environmental persistence. This knowledge is vital for developing new herbicides with improved efficacy and reduced environmental impact .

Green Chemistry: Phytoremediation Potential

The tolerance mechanisms of plants like soybean and peanut to Diclosulam are explored to utilize these crops in phytoremediation strategies. This green chemistry application aims to use plants to clean up soil contaminated with persistent herbicides, thus promoting sustainable agricultural practices .

Wirkmechanismus

Target of Action

Diclosulam, a member of the triazolopyrimidine sulfonanilide chemical family, is a selective herbicide . Its primary target is the enzyme acetolactate synthase (ALS) . ALS is a key enzyme involved in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants .

Mode of Action

Diclosulam acts by inhibiting the activity of ALS . This inhibition disrupts the production of these amino acids, leading to a halt in protein synthesis and plant growth . The herbicide is primarily used for control of annual and certain perennial broadleaf weeds when applied as soil, foliar, or burndown treatments in crops such as sugar cane, peanuts, and soybeans .

Biochemical Pathways

The inhibition of ALS by diclosulam affects the biosynthetic pathway of branched-chain amino acids. This disruption leads to a deficiency of these amino acids, which are crucial for protein synthesis and plant growth . As a result, the affected plants cannot grow or reproduce effectively, leading to their eventual death .

Pharmacokinetics

Diclosulam is a soil-applied herbicide . It has a low aqueous solubility and is non-volatile . Based on its chemical properties, it is mobile and may leach to groundwater . It tends to be moderately persistent in soil systems . It has a low mammalian toxicity and has a high potential for bioaccumulation .

Result of Action

The action of diclosulam results in the effective control of targeted weeds. By inhibiting the ALS enzyme, it disrupts the growth and reproduction of these plants, leading to their death . This makes diclosulam an effective tool for weed control in various crops .

Action Environment

Environmental factors can influence the action, efficacy, and stability of diclosulam. It is a soil-applied herbicide and its mobility and persistence in the soil can be influenced by factors such as soil type, rainfall, and temperature . For instance, in wet conditions, diclosulam may leach into the groundwater . On the other hand, in dry conditions, its effectiveness may be reduced. Therefore, appropriate application methods and timing are crucial for maximizing the efficacy of diclosulam while minimizing its environmental impact .

Safety and Hazards

Diclosulam is very toxic to aquatic life and has long lasting effects . It causes skin irritation and serious eye irritation . It is harmful if inhaled and may cause drowsiness or dizziness . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

Eigenschaften

IUPAC Name |

N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2FN5O3S/c1-2-24-13-17-9(16)6-10-18-12(19-21(10)13)25(22,23)20-11-7(14)4-3-5-8(11)15/h3-6,20H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXAVFXEJCPCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034528 | |

| Record name | Diclosulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diclosulam | |

CAS RN |

145701-21-9 | |

| Record name | Diclosulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145701-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclosulam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145701219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclosulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOSULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X5DO0I08Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

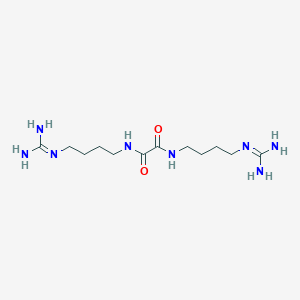

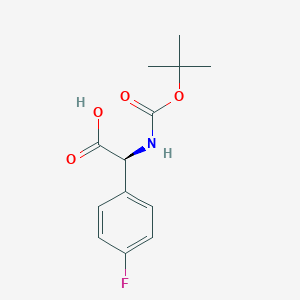

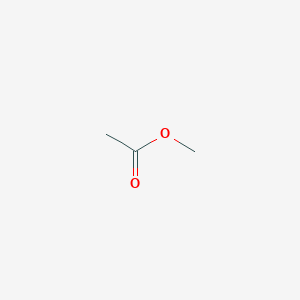

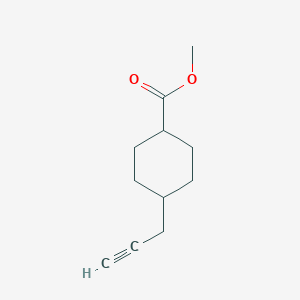

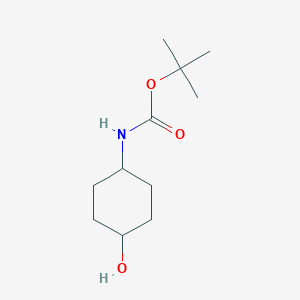

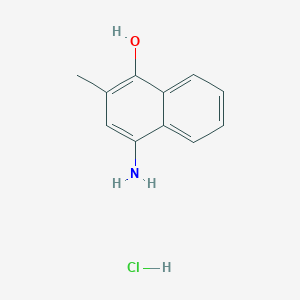

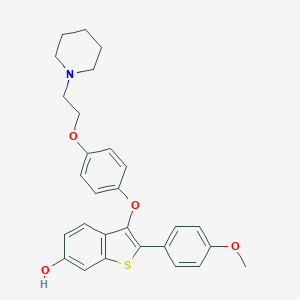

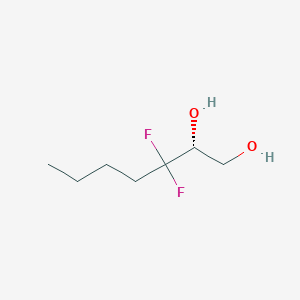

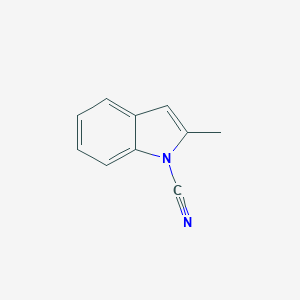

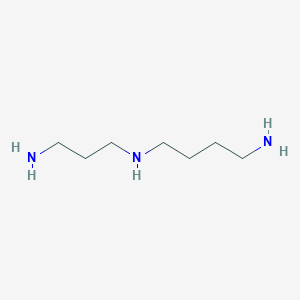

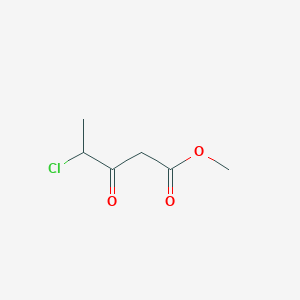

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.